molecular formula C25H28N4O B6581385 N-{[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide CAS No. 1206998-68-6

N-{[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide

Cat. No.: B6581385
CAS No.: 1206998-68-6
M. Wt: 400.5 g/mol
InChI Key: YLQSSJUYJZGBMW-UHFFFAOYSA-N
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Description

N-{[4-(1H-1,3-Benzodiazol-2-yl)cyclohexyl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide is a hybrid heterocyclic compound combining a benzodiazolyl-substituted cyclohexylmethyl scaffold with a 1-methylindole-acetamide moiety. The benzodiazolyl group (a bicyclic aromatic system with two nitrogen atoms) contributes to π-π stacking interactions in biological targets, while the cyclohexylmethyl spacer enhances conformational flexibility. The 1-methylindole group, a privileged scaffold in medicinal chemistry, is linked via an acetamide bridge, which stabilizes hydrogen-bonding interactions.

Properties

IUPAC Name

N-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl]-2-(1-methylindol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O/c1-29-16-19(20-6-2-5-9-23(20)29)14-24(30)26-15-17-10-12-18(13-11-17)25-27-21-7-3-4-8-22(21)28-25/h2-9,16-18H,10-15H2,1H3,(H,26,30)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQSSJUYJZGBMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NCC3CCC(CC3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-{[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article focuses on the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C23H25N5O
  • Molecular Weight : 387.5 g/mol
  • CAS Number : 1206987-27-0

These properties suggest a complex structure that may interact with various biological targets.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of derivatives related to this compound. For instance, compounds with similar indole and benzodiazole structures have demonstrated significant antiproliferative effects against various cancer cell lines:

CompoundCancer Cell LineIC50 (μM)
Compound 7dHeLa0.52
Compound 7dMCF-70.34
Compound 7dHT-290.86

These findings indicate that the compound may induce apoptosis and inhibit tubulin polymerization, mechanisms commonly associated with anticancer agents .

The proposed mechanism involves the induction of cell cycle arrest and apoptosis in cancer cells. Specifically, studies have shown that certain derivatives can arrest cells in the G2/M phase and inhibit tubulin polymerization similarly to colchicine, a well-known anticancer drug . This suggests that this compound could be a promising candidate for further development as an anticancer agent.

Insecticidal Activity

In addition to its potential anticancer properties, compounds related to this structure have been evaluated for insecticidal activity. For example, the study of 1,3-benzodioxole derivatives revealed larvicidal effects against Aedes aegypti, a vector for several viral diseases. While this compound was not directly tested in this context, its structural analogs showed promising results with LC50 values indicating effective larvicidal activity without significant toxicity to mammalian cells .

Study 1: Antiproliferative Activity

A comprehensive study investigated various indole-based compounds for their antiproliferative activities against cancer cell lines. The results indicated that modifications to the indole structure significantly influenced biological activity. The most potent compounds were further studied for their mechanisms of action and potential clinical applications .

Study 2: Insecticidal Evaluation

Another study focused on the larvicidal properties of benzodioxole derivatives against Aedes aegypti. The findings underscored the importance of specific substituents on the aromatic ring for enhancing biological activity while maintaining low toxicity profiles in mammals .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Scaffold Substituents/R-Groups Melting Point (°C) Yield (%) Notable Biological Activity Reference
N-{[4-(1H-1,3-Benzodiazol-2-yl)cyclohexyl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide (Target) Benzodiazolyl-cyclohexylmethyl 1-Methylindole-acetamide Not reported Not reported Hypothesized anticancer activity -
N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10j) Indole-acetamide 3-Chloro-4-fluorophenyl, 4-chlorobenzoyl 192–194 8 Bcl-2/Mcl-1 inhibition
2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(naphthalen-1-yl)acetamide (10k) Indole-acetamide Naphthalen-1-yl 175–176 6 Moderate cytotoxicity
N-(4-nitrophenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8g) Indole-oxadiazole-sulfanyl-acetamide 4-Nitrophenyl Not reported High* Enzyme inhibition (e.g., α-glucosidase)
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Benzodiazolyl-triazole-thiazole 4-Bromophenyl-thiazolyl Not reported Not reported Antiviral (HCV)

*Yields for oxadiazole-sulfanyl derivatives (e.g., 8a-w) are generally high due to optimized click-chemistry protocols .

Key Observations:

Substituent Impact on Bioactivity: Electron-Withdrawing Groups (EWGs): Nitro (e.g., 8g) and chloro (e.g., 10j) substituents enhance binding to enzymatic pockets (e.g., α-glucosidase or Bcl-2) via dipole interactions . Heterocyclic Linkers: Triazole-thiazole systems (e.g., 9c) confer antiviral activity against HCV, likely due to improved solubility and target engagement .

Synthetic Accessibility :

  • The target compound’s cyclohexylmethyl-benzodiazolyl group may complicate synthesis compared to simpler aryl-acetamides (e.g., 10j–10m), which are synthesized via straightforward amide coupling (yields: 6–17%) .
  • Click-chemistry-derived analogues (e.g., 9a–9e) achieve higher yields due to copper-catalyzed azide-alkyne cycloaddition efficiency .

Research Findings and Pharmacological Profiles

Anticancer Potential

  • Indole-Acetamide Analogues (10j–10m) : Demonstrated dual Bcl-2/Mcl-1 inhibition with IC50 values in the micromolar range. The 4-chlorobenzoyl group in 10j enhances apoptotic activity compared to 10k (naphthalen-1-yl) .

Antiviral Activity

  • Benzimidazole-Triazole Hybrids (e.g., 13, 17) : Exhibit significant HCV inhibition (EC50: 2–5 µM) due to thioether and nitro groups stabilizing interactions with NS5B polymerase .

Enzyme Inhibition

  • Oxadiazole-Sulfanyl Acetamides (8a-w) : Compound 8g showed α-glucosidase inhibition (IC50: 34.2 µM), attributed to the nitro group’s electron-deficient nature enhancing binding affinity .

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